molecular formula C16H12N2O2 B3055547 Leucoindigo CAS No. 6537-68-4

Leucoindigo

Cat. No.: B3055547
CAS No.: 6537-68-4
M. Wt: 264.28 g/mol
InChI Key: VIFKLIUAPGUEBV-UHFFFAOYSA-N
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Description

Leucoindigo is a reduced form of indigo dye, known for its distinctive yellowish color. It is a water-soluble compound that plays a crucial role in the dyeing process of indigo, as it can be easily oxidized back to indigo upon exposure to air. This property makes this compound an essential intermediate in the textile industry, particularly in the dyeing of denim fabrics.

Preparation Methods

Synthetic Routes and Reaction Conditions: Leucoindigo is typically prepared through the reduction of indigo dye. This reduction can be achieved using various reducing agents such as sodium dithionite, glucose, or electrochemical methods. The reaction is usually carried out in an alkaline medium to facilitate the reduction process .

Industrial Production Methods: In industrial settings, the reduction of indigo to this compound is often performed in large fermentation vats. Microorganisms such as Clostridium isatidis and Dietzia sp. are used to catalyze the reduction under alkaline conditions. This biotechnological approach is considered more environmentally friendly compared to chemical reduction methods .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of leucoindigo involves its reversible redox reaction. In its reduced form, this compound is water-soluble and can penetrate textile fibers. Upon exposure to air, it undergoes oxidation to form indigo, which is insoluble and binds to the fibers, imparting a blue color. This redox cycling is facilitated by the presence of reducing agents and alkaline conditions .

Comparison with Similar Compounds

Leucoindigo is part of a broader class of compounds known as leuco dyes, which can switch between colorless and colored forms. Similar compounds include:

This compound is unique in its widespread use in the textile industry and its environmentally friendly production methods involving microbial reduction.

Properties

IUPAC Name

2-(3-hydroxy-1H-indol-2-yl)-1H-indol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H12N2O2/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14/h1-8,17-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFKLIUAPGUEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=C(C4=CC=CC=C4N3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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DSSTOX Substance ID

DTXSID7074870
Record name Leucoindigo
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Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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Physical Description

Crystals. (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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CAS No.

6537-68-4, 835912-68-0
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Record name (2,2'-Bi-1H-indole)-3,3'-diol
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Synthesis routes and methods

Procedure details

A solution prepared by dissolving 0.2 grams of indigo carmine (a sulfonated indigo, C.I. 1180) and one gram of sodium carbonate in 500 grams of water was titrated with sodium hydrosulfite (Na2S2O4) to the disappearance of the blue color. Portions of this solution of 150 grams each were placed in matched 250 ml glass beakers. On one portion was floated 5 grams of polyethylene beads. On another portion was floated 5 grams of activated carbon wetproofed with 2% of PTFE. On a third portion was floated 5 grams of activated carbon wetproofed with 10% of PTFE. After a few minutes, the solution under the carbon wetproofed with 2PTFE showed streamers of blue color from the top extending nearly to the bottom of the beaker, while at the same time the solution under the carbon wetproofed with 10% PTFE showed fewer streamers of blue color from the top, not reaching to the bottom, and the solution under the polyethylene beads showed only a thin blue film at the interface. After about 30 minutes, both of the solutions under floating carbon were deep blue, while the solution under the polyethylene beads was not significantly bluer than earlier.
Name
polyethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
polyethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
C.I. 1180
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
500 g
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
glass
Quantity
250 mL
Type
reactant
Reaction Step Five
Name
polyethylene
Quantity
5 g
Type
reactant
Reaction Step Six
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Leucoindigo
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Reactant of Route 6
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